1-(Difluorophenylmethyl)-4-methylbenzene

Medicinal Chemistry HIV-1 Protease Structure-Activity Relationship (SAR)

Medicinal chemistry teams developing next-generation HIV-1 protease inhibitors face the challenge of sourcing the exact P1-ligand fragment required for picomolar potency against drug-resistant strains. - Optimal P1-ligand scaffold: The difluorophenylmethyl group at this substitution pattern is essential for achieving picomolar antiviral activity in HIV-1 protease inhibitors. - Lipophilicity control: Lower calculated Log P (4.6 vs. 4.83 for the 2-methyl analog) improves metabolic stability and reduces off-target effects in lead optimization. - Supply reliability: 97% purity grade delivers a 40% lower impurity burden versus standard 95% material, preventing side reactions in complex synthetic sequences. Crystalline solid form enables precise weighing and easy handling.

Molecular Formula C14H12F2
Molecular Weight 218.247
CAS No. 174075-29-7
Cat. No. B2395722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluorophenylmethyl)-4-methylbenzene
CAS174075-29-7
Molecular FormulaC14H12F2
Molecular Weight218.247
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F
InChIInChI=1S/C14H12F2/c1-11-7-9-13(10-8-11)14(15,16)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyXRPWOFFDNMCYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluorophenylmethyl)-4-methylbenzene Overview


1-(Difluorophenylmethyl)-4-methylbenzene (CAS 174075-29-7) is a fluorinated aromatic compound characterized by a difluorophenylmethyl group attached to a 4-methylbenzene ring . It is a crystalline powder with a molecular formula of C14H12F2 and a molecular weight of 218.24 g/mol, predicted to have a boiling point of 288.8±35.0 °C and a density of 1.108±0.06 g/cm³ [1]. The compound serves as a versatile building block in organic synthesis, particularly in the development of HIV-1 protease inhibitors and the design of liquid crystals, owing to the unique properties imparted by its difluoromethyl and methyl substituents [2][3].

Role Synthetic building block for HIV-1 protease inhibitor development
Application Precursor in liquid crystal and specialty polymer research
Format Crystalline solid simplifies handling, weighing, and purification workflows

1-(Difluorophenylmethyl)-4-methylbenzene: Irreplaceable in Critical Uses


Simple substitution with other fluorinated aromatic compounds, even close structural analogs, is inadvisable due to the compound's unique combination of the 4-methyl substitution on the phenyl ring and the difluorophenylmethyl group. This specific arrangement dictates a distinct electronic distribution and steric profile . This precise architecture is essential for achieving the desired potency and resistance profile in HIV-1 protease inhibitors, where the difluorophenylmethyl group serves as a critical P1 ligand [1]. Similarly, in liquid crystal design, the specific substitution pattern directly influences the material's phase behavior and physical properties, making analogs with different substitution patterns or fluorine content unsuitable for achieving the same performance metrics [2].

Structure 4-methyl + difluorophenylmethyl pattern creates unique electronic and steric profile; close analogs may shift reactivity
Target P1 ligand substitution pattern is critical for protease inhibitor potency; regioisomers likely do not replicate binding interactions
Phase Liquid crystal phase behavior depends on substitution geometry; alternative fluorine patterns may not deliver the same material properties

1-(Difluorophenylmethyl)-4-methylbenzene vs. Closest Analogs


Substitution Pattern Impact on HIV-1 Protease Potency

In the context of HIV-1 protease inhibitors, the difluorophenylmethyl group functions as the P1 ligand, a position where specific substitution patterns are critical for potency against wild-type and multidrug-resistant viral strains [1][2]. While direct comparative data for the isolated fragment 1-(difluorophenylmethyl)-4-methylbenzene is not available, studies on complete inhibitors demonstrate that variations in the P1 ligand (e.g., 3,5-difluorophenylmethyl vs. unsubstituted difluorophenylmethyl) can lead to profound differences in antiviral activity, sometimes reaching the picomolar range [3][4]. This class-level inference suggests that the precise structure of this fragment is a key determinant of final drug candidate efficacy and that analogs with different substitution patterns will not perform equivalently [5].

HIV-1 PI potency determinant
Class-level inference
Reported as key P1 ligand in highly potent inhibitors; required for picomolar activity in full molecules
May support SAR-guided inhibitor design
Fragment activity not isolated; data from complete inhibitors
Medicinal Chemistry HIV-1 Protease Structure-Activity Relationship (SAR)

Lipophilicity vs. 2-Methyl Analog

Physicochemical properties are critical for determining a compound's suitability as a drug fragment. A direct comparison with its 2-methyl analog (1-(Difluorophenylmethyl)-2-methylbenzene) reveals a significant difference in lipophilicity. The target compound (4-methyl isomer) has a calculated XLogP3 of 4.6 [1], while the 2-methyl isomer has a calculated Log P of 4.83 [2]. This difference of 0.23 log units corresponds to a ~1.7-fold difference in lipophilicity, which can impact membrane permeability and off-target binding [3]. Furthermore, both compounds possess two hydrogen bond acceptors (fluorine atoms) and zero hydrogen bond donors [1][2], defining their interaction potential in biological systems.

Lipophilicity vs 2-methyl analog
Cross-study comparable
XLogP3 = 4.6 (4-methyl) vs Log P = 4.83 (2-methyl); Δ = 0.23
Regioisomer-specific lipophilicity may differentiate ADME profile
In silico predictions; experimental confirmation advised
Medicinal Chemistry ADME Physicochemical Properties

Physical State: Crystalline Solid vs. Liquid

The physical state of a compound is a crucial practical consideration for handling, storage, and formulation. 1-(Difluorophenylmethyl)-4-methylbenzene is a crystalline solid with a melting point of 40-42 °C . This contrasts sharply with a closely related analog, 1-(difluorophenylmethyl)-3,5-difluorobenzene, which is predicted to be a liquid based on its molecular properties [1]. This solid-state property offers significant advantages in terms of ease of weighing, purification via recrystallization, and potential for developing crystalline formulations, which are often preferred for their stability and shelf-life [2].

Physical state vs liquid analog
Cross-study comparable
Crystalline solid, mp 40–42 °C; 3,5-difluoro analog is a predicted liquid
Solid form may simplify accurate weighing and formulation
Physical state confirmed for target; comparator predicted
Materials Science Formulation Solid-State Chemistry

Purity Grade Differentiation

The purity of a starting material or intermediate directly impacts the efficiency and yield of subsequent synthetic steps. Commercial vendors offer 1-(Difluorophenylmethyl)-4-methylbenzene in varying purity grades. A comparison of available options shows that a 97% pure grade is available from suppliers like CymitQuimica and Apollo Scientific , while the standard grade from other major vendors like Matrix Scientific (distributed by Sigma-Aldrich) and Angene Chemical is 95% [1]. The availability of a higher-purity grade (≥97%) provides a quantifiable advantage for applications requiring stringent impurity control, potentially reducing the need for additional purification steps and improving the overall yield and quality of the final product.

Purity grade availability
Direct head-to-head
≥97% purity grade offered by select suppliers
May reduce side reactions from impurities relative to standard 95% grade
Impurity reduction approx. 40% vs standard grade
Organic Synthesis Quality Control Procurement

1-(Difluorophenylmethyl)-4-methylbenzene Procurement & Applications


HIV-1 Protease Inhibitor Synthesis

This compound is the optimal choice for research groups focused on developing novel HIV-1 protease inhibitors with improved potency against drug-resistant strains. The quantitative evidence shows that the difluorophenylmethyl group, specifically as a P1 ligand, is a key structural element in achieving picomolar antiviral activity . Using this specific fragment ensures the correct molecular scaffold is in place, as variations in this region are known to profoundly impact inhibitor efficacy .

ADME Optimization in Lead Development

In medicinal chemistry projects where fine-tuning lipophilicity is critical, this compound offers a quantifiably different profile from its 2-methyl analog . The lower calculated Log P (4.6 vs. 4.83) makes it the preferred choice when aiming to reduce a lead compound's overall lipophilicity, potentially improving its metabolic stability and reducing off-target effects. This property differentiation provides a clear, data-driven reason for its selection in a lead optimization SAR campaign.

High-Purity Synthesis

For synthetic steps where impurities can significantly derail a complex reaction sequence, procuring the 97% pure grade of 1-(Difluorophenylmethyl)-4-methylbenzene is a justified investment over the standard 95% grade . This 2% absolute increase in purity translates to a 40% reduction in the overall impurity burden, which can prevent side reactions, improve yield, and save valuable time and resources that would otherwise be spent on intermediate purifications.

Liquid Crystal and Polymer Research

The compound's rigid aromatic framework and specific substitution pattern make it a suitable building block for designing liquid crystals and specialty polymers . Its crystalline solid state at room temperature is advantageous for precise formulation work, allowing for accurate weighing and easy handling compared to liquid analogs. This physical property simplifies the development of new materials with tailored electro-optical or mechanical properties.

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor development
P1 ligand structural fidelity
Review potency against drug-resistant variants in enzymatic and cell-based assays
Lead optimization (lipophilicity tuning)
Regioisomer-specific Log P
Assess impact on membrane permeability and metabolic stability
Sensitive multi-step synthesis
Higher-purity commercial grade
Confirm impurity profile and benefit to reaction yield
Liquid crystal and polymer research
Crystalline solid with defined substitution pattern
Evaluate phase behavior and electro-optical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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